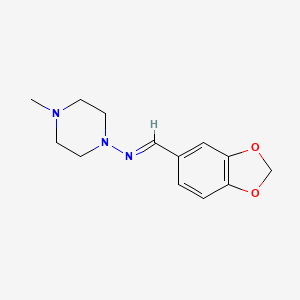![molecular formula C18H21N5O2 B5523613 N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)
N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds can be synthesized through the reaction of 3-amino-thieno[2,3-d]pyrimidin-2-carbonitriles with oxalic acid derivatives under specific conditions, leading to the formation of complex pyrimidine structures (Wagner, Vieweg, & Leistner, 1993). Another method involves the Suzuki coupling of aryl bromides with heteroaryl boronate esters, as demonstrated in the synthesis of related compounds (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, which provides insights into the compound's geometry and intermolecular interactions. For example, studies have shown how hydrogen bonding plays a crucial role in the molecular packing of pyrimidinone derivatives in the solid state (Orozco et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, including cyclization, acylation, and substitution reactions, to yield a wide array of compounds with diverse chemical properties. The reactivity of these compounds often depends on the substitution pattern on the pyrimidine ring and the nature of the reacting partners (Sachdeva, Dolzhenko, & Chui, 2012).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystal structure, are critical for understanding the compound's behavior under different conditions. Studies have shown that polyamides containing pyridine moieties, related to the compound , exhibit good solubility in polar solvents and high thermal stability (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and molecular structure. For example, the introduction of a methyl group in the pyridine moiety of related molecules has been explored as a way to optimize biological properties, such as analgesic activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of pyrimidinones and oxazinones, synthesized from starting materials including pyridines, have demonstrated significant antimicrobial activities. These compounds, through their synthesis and structural modifications, exhibit potential as antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antidepressant and Nootropic Agents
Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The structural framework of these compounds, involving the manipulation of pyridine and pyrimidinone cores, has shown promising results in improving depressive symptoms and cognitive functions in preclinical models (Thomas et al., 2016).
Anti-inflammatory and Analgesic Agents
Novel compounds synthesized from visnaginone and khellinone, incorporating pyrimidinone structures, have been evaluated for their anti-inflammatory and analgesic properties. These studies reveal the compounds' effectiveness in COX-2 inhibition, providing a basis for developing new therapeutic agents with enhanced safety profiles for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities. The structural diversity and modifications in pyrimidine derivatives highlight their potential in developing targeted therapies for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-7-13(2)22-16(21-12)9-20-18(25)14-8-17(24)23(10-14)11-15-5-3-4-6-19-15/h3-7,14H,8-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBXUKVKCWRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CC(=O)N(C2)CC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)
![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)
![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)
![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)
